molecular formula C10H13NO3 B3057055 Methyl 2-[(2-hydroxyethyl)amino]benzoate CAS No. 76315-61-2

Methyl 2-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B3057055
CAS No.: 76315-61-2
M. Wt: 195.21 g/mol
InChI Key: AXFCSUUUBXBWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-hydroxyethyl)amino]benzoate is an ester derivative of benzoic acid featuring a hydroxyethylamino substituent at the 2-position of the aromatic ring. This functional group confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities. The compound’s structure makes it a candidate for pharmaceutical and agrochemical applications, where solubility and bioavailability are critical .

Properties

IUPAC Name

methyl 2-(2-hydroxyethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-5-9(8)11-6-7-12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFCSUUUBXBWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296472
Record name methyl 2-[(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76315-61-2
Record name MLS000737697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-hydroxyethyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 2-aminobenzoate is then reacted with ethylene oxide under basic conditions to introduce the 2-hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and subsequent substitution reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of methyl 2-[(2-oxoethyl)amino]benzoate.

    Reduction: Formation of methyl 2-[(2-hydroxyethyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzoate backbone, influencing their reactivity, stability, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Methyl 2-[(2-hydroxyethyl)amino]benzoate C₁₀H₁₃NO₃ 2-(2-hydroxyethyl)amino 195.22 Pharmaceuticals, Agrochemicals
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 2-methoxy 180.20 Flavoring agents, Fragrances
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 2-sulfonylurea-triazine 381.36 Herbicide (sulfonylurea class)
Ethyl 2-[(2-cyanoacetyl)amino]benzoate C₁₂H₁₂N₂O₃ 2-cyanoacetyl-amino 232.24 Pharmaceutical intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 4-acetamido, 2-hydroxy 209.20 Drug synthesis (e.g., halogenated derivatives)

Physicochemical Properties

  • Solubility: The hydroxyethylamino group in the target compound enhances water solubility compared to methoxy (Ethyl 2-methoxybenzoate, logP ~2.5) or lipophilic sulfonylurea groups (e.g., Metsulfuron methyl ester, logP ~1.8) .
  • Stability: Cyanoacetyl derivatives (e.g., Ethyl 2-[(2-cyanoacetyl)amino]benzoate) exhibit higher thermal stability due to the electron-withdrawing cyano group, whereas hydroxyethylamino derivatives may degrade under acidic conditions .

Analytical Characterization

All compounds are characterized via NMR, IR, and MS. However:

  • Metsulfuron methyl ester requires HPLC for purity assessment due to complex triazine-sulfonylurea moieties .
  • Hydroxyethylamino derivatives are analyzed for hydrogen-bonding patterns via FTIR and ¹H NMR .

Critical Analysis of Divergences

  • Bioactivity: The hydroxyethylamino group’s polarity limits blood-brain barrier penetration compared to lipophilic methoxy or cyano groups .
  • Environmental Impact: Sulfonylurea herbicides (e.g., Metsulfuron) persist in soil, whereas hydroxyethylamino esters degrade faster due to hydrolytic susceptibility .

Biological Activity

Methyl 2-[(2-hydroxyethyl)amino]benzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 211.25 g/mol. Its structure features a benzoate moiety with a methyl ester and a hydroxyethylamino substituent, which facilitates hydrogen bonding and enhances its solubility in biological systems.

Antimicrobial Properties

Research indicates that derivatives of amino benzoic acids, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. The presence of both hydroxyl and amino groups is believed to contribute to this activity by enhancing the compound's interaction with microbial cell membranes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. This potential has implications for developing treatments for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, leading to observed therapeutic effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating a strong antimicrobial effect.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anti-inflammatory Study

In another study focused on anti-inflammatory properties, this compound was administered to an animal model exhibiting induced inflammation. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
Methyl 2-aminobenzoateModerateLow
Ethyl 2-[(2-hydroxyethyl)amino]benzoateHighModerate
Methyl 4-(aminomethyl)benzoateLowHigh

This compound stands out due to its balanced profile of both antimicrobial and anti-inflammatory activities, making it a promising candidate for further research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-hydroxyethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-hydroxyethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.